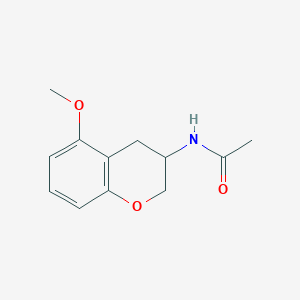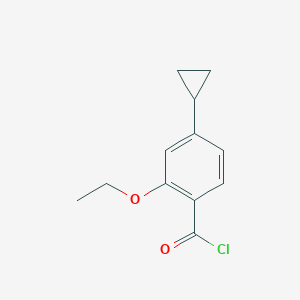
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide is a chemical compound that belongs to the class of N-acylated aromatic amines This compound is structurally characterized by the presence of an acetyl group, a methoxy group, and a chroman ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chroman ring using methyl iodide and a base such as potassium carbonate.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of continuous-flow reactors and automated systems can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
類似化合物との比較
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:
N-Acetyl-5-methoxytryptamine:
N-Acyl-3-amino-5-methoxychromans: These compounds have variations in the acyl group and exhibit different pharmacological properties.
N-Acylated Aromatic Amines: This broader class includes compounds with various acyl groups and aromatic amines, each with unique chemical and biological properties.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C12H15NO3/c1-8(14)13-9-6-10-11(15-2)4-3-5-12(10)16-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) |
InChIキー |
NSXBFUWPIGJTDA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CC2=C(C=CC=C2OC)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![spiro[cyclopent-3-ene-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B8375735.png)








![6-(-1,3-Dithian-2-ylidene)-1-azabicyclo[3.2.1]octane](/img/structure/B8375799.png)



![5-[(3-Bromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B8375827.png)
